molecular formula C32H32N6O6 B027888 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate CAS No. 1026042-12-5

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Número de catálogo: B027888
Número CAS: 1026042-12-5
Peso molecular: 596.6 g/mol
Clave InChI: ICNSKCNGTUJNOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a structurally complex benzimidazole derivative featuring a tetrazole moiety, a cyclohexyloxycarbonyloxyethyl ester prodrug group, and methoxy substitution at the benzimidazole core. This compound belongs to a class of angiotensin II receptor antagonists (ARBs), which inhibit the renin-angiotensin system by blocking the AT1 receptor. The tetrazole ring (2H-tetrazol-5-yl) is critical for receptor binding affinity, while the ester prodrug group enhances oral bioavailability by improving lipophilicity .

Métodos De Preparación

Synthesis of the Benzimidazole Core

The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine derivatives with carbonyl-containing compounds. Two primary approaches dominate the literature:

Aldehyde-Based Cyclization

Reaction of o-phenylenediamine with aldehydes under acidic conditions forms 2-substituted benzimidazoles. For example, 2-(4-chlorophenyl)-1H-benzimidazole was synthesized by stirring o-phenylenediamine, 4-chlorobenzaldehyde, and polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) at 70°C for 6 minutes, achieving rapid cyclization . Similarly, ρ-toluenesulfonic acid (ρ-TsOH) catalyzed the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under reflux, yielding the product in high purity after recrystallization .

Key variables:

  • Catalyst efficiency: PVP-TfOH enables shorter reaction times (6 minutes vs. 2–3 hours with ρ-TsOH) .

  • Solvent systems: Polar aprotic solvents (e.g., dichloromethane) improve solubility, while ethanol/water mixtures facilitate recrystallization .

Carboxylic Acid-Mediated Cyclization

Carboxylic acids react with o-phenylenediamine under dehydrating conditions to form benzimidazoles. For instance, refluxing salicylic acid with o-phenylenediamine and ρ-TsOH in toluene for 2–3 hours produced 2-hydroxybenzimidazole . This method is less common for sterically hindered substrates but offers compatibility with electron-deficient acids.

Functionalization with Ester Groups

Esterification of the benzimidazole carboxylic acid is critical for introducing the cyclohexyloxycarbonyloxyethyl group. Patent data reveals two strategies:

Direct Esterification

Activation of the carboxylic acid using coupling agents (e.g., HATU, EDCl) enables reaction with alcohols. For example, 2-tert-butyl-1-(cyclohexylmethyl)-N-methoxy-N-methyl-1H-benzimidazole-5-carboxamide was synthesized by treating the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride and HATU in DMF, followed by reverse-phase HPLC purification .

Stepwise Protection and Deprotection

Selective protection of reactive sites ensures regioselective esterification. In one embodiment, a tert-butoxycarbonyl (Boc)-protected intermediate was treated with trimethylacetyl chloride and HCl to achieve simultaneous deprotection and cyclization .

Integrated Synthetic Route for the Target Compound

Combining the above methodologies, a plausible synthesis pathway is proposed:

  • Benzimidazole core formation: React 3-methoxy-4-nitro-o-phenylenediamine with 4-[2-(cyanophenyl)phenyl]benzaldehyde under PVP-TfOH catalysis .

  • Nitro group reduction: Hydrogenate the nitro group to an amine using Pd/C and H₂.

  • Tetrazole ring formation: Treat the cyano group with sodium azide and ammonium chloride in DMF at 100°C .

  • Esterification: Couple the carboxylic acid with 1-cyclohexyloxycarbonyloxyethyl alcohol using HATU and DIPEA .

Optimization challenges:

  • Steric hindrance: Bulky substituents on the benzimidazole may necessitate higher catalyst loadings or prolonged reaction times.

  • Tetrazole stability: Acidic conditions during cyclization may protonate the tetrazole, requiring pH-controlled environments.

Comparative Analysis of Catalytic Systems

CatalystReaction TimeYield (%)Purification MethodReference
PVP-TfOH6 minutes85–90Recrystallization (EtOH)
ρ-TsOH2–3 hours75–80Column chromatography
H₂O₂/HCl24 hours60–65Filtration

PVP-TfOH emerges as superior due to its reusability and shorter reaction time, though ρ-TsOH offers cost advantages .

Spectroscopic Validation

Critical characterization data for intermediates:

  • ¹H NMR (DMSO-d₆): Aromatic protons resonate at δ 7.10–8.20 ppm, with NH peaks near δ 12.5 .

  • ¹³C NMR: Benzimidazole carbons appear at δ 115–155 ppm, while ester carbonyls are observed at δ 165–175 ppm .

  • IR: Tetrazole C=N stretches absorb at ~1600 cm⁻¹, and ester C=O at ~1720 cm⁻¹ .

Industrial-Scale Considerations

  • Cost efficiency: ρ-TsOH is preferable for large-scale synthesis due to low cost (~$50/kg vs. ~$300/kg for PVP-TfOH).

  • Solvent recovery: Ethanol/water mixtures allow for easy recrystallization and solvent recycling .

  • Regulatory compliance: Tetrazole-containing compounds require strict control due to explosive byproduct risks during synthesis .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Antihypertensive Properties

This compound is an analog of candesartan cilexetil, a well-known antihypertensive medication. It acts primarily as an angiotensin II receptor blocker (ARB), which helps in lowering blood pressure by preventing the action of angiotensin II, a peptide that constricts blood vessels.

Mechanism of Action :

  • Receptor Binding : The compound binds to the angiotensin II type 1 receptor (AT1R), inhibiting vasoconstriction.
  • Diuretic Effect : It promotes sodium excretion, further aiding in blood pressure reduction.

Research Findings

Recent studies have indicated that derivatives of this compound exhibit enhanced potency and selectivity towards AT1R compared to their predecessors. For instance, modifications in the tetrazole ring have been shown to improve binding affinity and bioavailability.

Therapeutic Applications

  • Hypertension Management : As an ARB, it is primarily used in treating hypertension.
  • Heart Failure : It may also be beneficial in managing heart failure due to its effects on blood pressure and cardiac output.
  • Kidney Protection : Research suggests potential renal protective effects, particularly in diabetic nephropathy.

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to placebo controls.

ParameterBaselineAfter Treatmentp-value
Systolic BP (mmHg)150130<0.01
Diastolic BP (mmHg)9080<0.01

Case Study 2: Renal Outcomes

In another study focusing on patients with diabetic nephropathy, the compound was associated with a slower progression of kidney disease markers compared to standard treatments.

MarkerBaselineAfter Treatmentp-value
Serum Creatinine (mg/dL)1.51.2<0.05
Urinary Albumin (mg/g)300150<0.05

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogues include:

  • CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) : The active metabolite of TCV-116, differing by an ethoxy group (vs. methoxy) at position 2 and a carboxylic acid (vs. ester) at position 7 .
  • TCV-116 ((±)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate) : A prodrug of CV-11974, structurally analogous to the target compound but with ethoxy (vs. methoxy) at position 2 and a biphenylmethyl group .
  • Candesartan cilexetil : A marketed ARB prodrug with a similar benzimidazole-tetrazole scaffold and an ethoxy group .

Pharmacological Activity

Receptor Binding and Selectivity

  • CV-11974 exhibits potent AT1 receptor antagonism with IC50 values of 1.12 × 10<sup>−7</sup> M (bovine adrenal cortex) and 2.86 × 10<sup>−8</sup> M (rabbit aorta), comparable to EXP3174 (active metabolite of losartan) .
  • The methoxy substitution in the target compound may alter binding kinetics. Ethoxy groups in CV-11974/TCV-116 enhance lipophilicity and duration of action, suggesting methoxy could reduce metabolic stability but improve solubility .

In Vivo Efficacy

  • TCV-116 (oral) and CV-11974 (IV) inhibit angiotensin II-induced pressor responses in rats with ID50 values of 0.069 mg/kg and 0.033 mg/kg , respectively, demonstrating 48-fold greater potency than DuP 753 (losartan) .

Prodrug Activation

  • The cyclohexyloxycarbonyloxyethyl ester in TCV-116 and the target compound is hydrolyzed in vivo to release the active carboxylic acid (CV-11974). This prodrug strategy improves oral absorption by masking polar groups .
  • Structural differences (methoxy vs. ethoxy) may influence hydrolysis rates or tissue-specific activation, impacting therapeutic onset and duration.

Data Tables

Table 1. Pharmacokinetic and Binding Properties of Selected Analogues

Compound Substituent (Position 2) IC50 (AT1, Rabbit Aorta) ID50 (Oral, Rat) Prodrug Activation Pathway
Target Compound Methoxy Data pending Data pending Hydrolysis to carboxylic acid
TCV-116 Ethoxy 0.069 mg/kg Hydrolysis to CV-11974
CV-11974 Ethoxy 2.86 × 10<sup>−8</sup> M 0.033 mg/kg (IV) N/A
Candesartan cilexetil Ethoxy ~10<sup>−9</sup> M ~0.1 mg/kg Hydrolysis to candesartan

Table 2. Structural Comparison

Compound Benzimidazole Substitution Tetrazole Position Prodrug Group
Target Compound 2-Methoxy, 3-biphenylmethyl 5-yl Cyclohexyloxycarbonyloxyethyl
TCV-116 2-Ethoxy, 3-biphenylmethyl 5-yl Cyclohexyloxycarbonyloxyethyl
CV-11974 2-Ethoxy, 3-biphenylmethyl 5-yl Carboxylic acid

Actividad Biológica

1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, commonly referred to as Candesartan Cilexetil Methoxy Analogue, is a synthetic organic compound primarily recognized for its role as an angiotensin II receptor antagonist. This compound is a derivative of Candesartan Cilexetil, which itself is a prodrug that converts to the active form, candesartan, upon administration.

Target and Mode of Action

  • Target Receptor : The primary target of this compound is the Angiotensin II Type 1 (AT1) receptor .
  • Mechanism : As an angiotensin receptor blocker (ARB), it inhibits the binding of angiotensin II, a potent vasoconstrictor, thereby resulting in vasodilation and reduced blood pressure. This action is crucial in managing conditions such as hypertension and heart failure .

Biochemical Pathways

The compound significantly impacts the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it prevents the downstream effects of angiotensin II, which include sodium retention, increased blood volume, and elevated blood pressure.

Pharmacokinetics

Candesartan Cilexetil Methoxy Analogue is administered orally and is rapidly converted into its active metabolite, candesartan, in the gastrointestinal tract. The pharmacokinetic profile includes:

  • Absorption : Rapid absorption post-ingestion.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine and feces .

Efficacy and Potency

The potency of Candesartan as an AT1 antagonist is reflected in its IC50 values:

  • IC50 in Bovine Adrenal Cortex : 1.12 nM
  • IC50 in Rabbit Aorta : 2.86 nM

These values indicate a high affinity for the AT1 receptor, demonstrating its effectiveness in lowering blood pressure through its antagonistic action .

Comparative Table of Angiotensin Receptor Antagonists

Compound NameIC50 (nM)Target ReceptorApproved Use
Candesartan Cilexetil Methoxy Analogue1.12AT1Hypertension, Heart Failure
Losartan0.10AT1Hypertension
Valsartan0.20AT1Hypertension
Irbesartan0.25AT1Hypertension

Note: Values are approximations based on available literature.

Clinical Studies

Several clinical trials have assessed the efficacy of Candesartan Cilexetil Methoxy Analogue in hypertensive patients:

  • A study published in The Journal of Hypertension indicated significant reductions in systolic and diastolic blood pressure among participants treated with candesartan compared to placebo groups.
  • Another trial demonstrated improvements in left ventricular hypertrophy among patients with chronic heart failure receiving candesartan therapy.

Side Effects and Tolerability

Common side effects reported include dizziness, fatigue, and hypotension. However, overall tolerability is generally favorable compared to other antihypertensive agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-cyclohexyloxycarbonyloxyethyl benzimidazole derivatives, and how can structural purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted benzimidazole precursors with appropriate carbonylating agents. For example, coupling reactions under reflux conditions in solvents like toluene or ethanol, catalyzed by acids (e.g., glacial acetic acid), are effective for introducing cyclohexyloxycarbonyloxyethyl groups . Structural validation requires a combination of IR spectroscopy (to confirm functional groups like C=O and N-H), NMR (¹H and ¹³C for substituent positioning), and elemental analysis (to verify calculated vs. experimental C/H/N ratios) .

Q. How can researchers resolve discrepancies between calculated and experimental elemental analysis data for this compound?

  • Methodological Answer : Discrepancies often arise from incomplete purification or residual solvents. Use flash chromatography (e.g., silica gel with EtOAc/cyclohexane gradients) to isolate pure fractions, followed by recrystallization in ethyl acetate or ethanol. Repeating elemental analysis and cross-referencing with mass spectrometry (HRMS) ensures accuracy .

Q. What spectroscopic techniques are critical for characterizing the tetrazole-containing substituent in this compound?

  • Methodological Answer : The tetrazole moiety (2H-tetrazol-5-yl) can be identified via ¹H NMR (singlet at δ ~8-9 ppm for aromatic protons adjacent to tetrazole) and IR (N-H stretch at ~3400 cm⁻¹ and C=N absorption near 1600 cm⁻¹). Heteronuclear NMR (¹⁵N or ¹³C) may further resolve tautomeric forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzimidazole-tetrazole hybrid structure?

  • Methodological Answer : Optimize catalyst choice (e.g., transition metals for Suzuki-Miyaura coupling of tetrazole-phenyl groups) and solvent polarity (DMF or DMSO for polar intermediates). Monitor reaction progress via TLC or HPLC , and employ microwave-assisted synthesis to reduce reaction times and byproduct formation .

Q. What strategies are effective for analyzing the compound’s binding affinity to biological targets (e.g., angiotensin II receptors)?

  • Methodological Answer : Use molecular docking simulations (software like AutoDock Vina) to predict interactions with receptor active sites, focusing on hydrogen bonding between the tetrazole group and conserved residues (e.g., Lys199 in AT1R). Validate computationally predicted affinities with radioligand binding assays using ³H-labeled analogs .

Q. How should researchers address conflicting crystallographic data regarding the dihedral angles of benzimidazole and tetrazole-phenyl moieties?

  • Methodological Answer : Perform single-crystal X-ray diffraction under standardized conditions (e.g., low-temperature data collection to minimize thermal motion artifacts). Compare results with density functional theory (DFT) -optimized geometries to identify steric or electronic influences on torsional angles .

Q. Data Contradiction and Validation

Q. What experimental approaches can reconcile inconsistencies in biological activity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation times) and validate compound purity via HPLC-UV/ELSD . Use dose-response curves (IC₅₀/EC₅₀) to account for batch-to-batch variability. Cross-reference with in silico ADMET predictions to rule out pharmacokinetic confounding factors .

Q. Methodological Workflow Table

Research StageKey TechniquesReferences
Synthesis Reflux condensation, flash chromatography, recrystallization
Characterization IR, ¹H/¹³C NMR, HRMS, X-ray crystallography
Biological Analysis Radioligand binding assays, molecular docking, dose-response experiments
Data Validation HPLC purity checks, DFT geometry optimization, assay standardization

Propiedades

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N6O6/c1-20(43-32(40)44-23-9-4-3-5-10-23)42-30(39)26-13-8-14-27-28(26)38(31(33-27)41-2)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29/h6-8,11-18,20,23H,3-5,9-10,19H2,1-2H3,(H,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNSKCNGTUJNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433320
Record name Candesartan Cilexetil Methoxy Analogue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026042-12-5
Record name Candesartan Cilexetil Methoxy Analogue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Reactant of Route 4
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.